Myxochromide S3 -

Myxochromide S3

Catalog Number: EVT-1592397
CAS Number:
Molecular Formula: C40H56N6O8
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxochromide S3 is a cyclodepsipeptide.
Overview

Myxochromide S3 is a secondary metabolite produced by certain myxobacteria, particularly Sorangium cellulosum and Myxococcus xanthus. These compounds are notable for their complex structures and potential biological activities, including antimicrobial properties. Myxochromide S3 belongs to a class of molecules known as myxochromides, which are characterized by their lipopeptide nature and are synthesized through nonribosomal peptide synthetases and polyketide synthases.

Source

Myxochromide S3 is primarily sourced from myxobacteria, specifically from species such as Sorangium cellulosum and Myxococcus xanthus. These bacteria are known for their unique life cycles and complex social behaviors, which include the formation of fruiting bodies and the production of various bioactive compounds. The biosynthetic gene clusters responsible for the production of myxochromides have been identified and characterized, allowing for further studies into their synthesis and applications .

Classification

Myxochromide S3 is classified as a lipopeptide and falls under the category of secondary metabolites. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms but often play crucial roles in ecological interactions, such as defense against predators or competition with other microorganisms. The myxochromides are distinguished from other lipopeptides by their unique structural features and biosynthetic pathways.

Synthesis Analysis

Methods

The synthesis of Myxochromide S3 involves the use of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). These enzymatic systems allow for the assembly of complex peptide structures from amino acids without the need for ribosomal machinery. The biosynthetic gene cluster for myxochromides includes several key genes that encode enzymes responsible for the various steps in the synthesis process.

Technical Details

The heterologous expression systems developed for producing myxochromides have utilized various bacterial hosts, such as Pseudomonas putida and derivatives of Myxococcus xanthus. Techniques such as synthetic biology approaches have been employed to engineer these biosynthetic gene clusters, allowing for optimized production yields. For instance, modifications to the promoter regions controlling gene expression have significantly enhanced the production levels of Myxochromide S3 .

Molecular Structure Analysis

Structure

Myxochromide S3 exhibits a complex molecular structure typical of lipopeptides. It consists of a cyclic structure with multiple functional groups that contribute to its bioactivity. The specific arrangement of amino acids and the presence of lipid components are crucial for its interaction with biological targets.

Data

Chemical Reactions Analysis

Reactions

Myxochromide S3 can participate in various chemical reactions typical of lipopeptides. These include hydrolysis, oxidation, and potential interactions with cellular targets leading to biological effects. The compound's structure allows it to interact with membranes or proteins, influencing cellular processes.

Technical Details

The reactivity of Myxochromide S3 can be studied through in vitro assays that assess its stability under different conditions (e.g., pH, temperature) and its interactions with biological macromolecules. Such studies help in understanding how modifications to its structure might enhance or reduce its activity.

Mechanism of Action

Process

The mechanism by which Myxochromide S3 exerts its biological effects is not fully elucidated but is believed to involve disruption of cellular processes in target organisms. This may include interference with membrane integrity or inhibition of protein synthesis.

Data

Studies have shown that myxochromides can exhibit antimicrobial activity against a range of pathogens, suggesting that they may target essential bacterial functions. Further research is needed to clarify the specific molecular targets and pathways affected by Myxochromide S3.

Physical and Chemical Properties Analysis

Physical Properties

Myxochromide S3 is typically characterized by its solubility in organic solvents and limited solubility in water, a common trait among lipopeptides. Its melting point and other physical characteristics can vary depending on the specific conditions under which it was synthesized.

Chemical Properties

The chemical properties include stability under various conditions, reactivity towards nucleophiles or electrophiles, and interactions with metal ions or other small molecules. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

Myxochromide S3 has potential applications in pharmaceuticals due to its antimicrobial properties. Research into its efficacy against resistant bacterial strains highlights its potential as a lead compound for drug development. Additionally, studies on synthetic biology approaches may lead to novel derivatives with enhanced bioactivity or reduced toxicity profiles .

Biosynthetic Pathways and Genetic Architecture of Myxochromide S3

Genomic Organization of Myxochromide Biosynthetic Gene Clusters (BGCs)

The myxochromide S3 BGC (mchS) spans ~30 kb and resides within the chromosome of Stigmatella aurantiaca. It comprises four co-transcribed genes: mchA (iterative type I PKS), mchB (NRPS subunit), mchC (NRPS subunit), and mchD (putative transporter) [5] [6]. Crucially, the cluster lacks pathway-specific regulatory elements, relying instead on host-derived transcriptional machinery. This feature enabled cluster mobilization via transposon-mediated delivery into heterologous hosts. The entire mchS cluster was integrated into the chromosome of the thermophilic Corallococcus macrosporus GT-2 using a specialized transposable fragment, bypassing the need for cumbersome large-insert cloning [1].

Table 1: Core Components of the Myxochromide S3 Biosynthetic Gene Cluster

GeneSize (kb)Protein FunctionCatalytic Domains
mchA~8.5Iterative type I PKSKS-AT-DH-ER-KR-ACP
mchB~7.2NRPS (starter module)C-A-PCP-C
mchC~12.1NRPS (elongation/cyclization)A-PCP-MT-E-C-A-PCP-TE
mchD~2.2Putative membrane transporterNone

Heterologous expression efforts highlight the critical role of promoter engineering. Replacement of native promoters with strong constitutive counterparts in C. macrosporus GT-2 elevated myxochromide S3 titers to 600 mg/L, dwarfing production in Pseudomonas putida (40 mg/L) and the native host (8 mg/L) [1] [3]. This underscores host-specific post-translational efficiencies and precursor availability.

Modular Assembly by Hybrid PKS/NRPS Systems

Myxochromide S3 biosynthesis follows a unidirectional assembly line logic:1. Lipid Tail Synthesis: The iterative type I PKS MchA activates malonyl-CoA extender units, catalyzing 4–6 elongation cycles to form a polyunsaturated β-chain. Key domains:- Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Enoylreductase (ER), Ketoreductase (KR), Acyl Carrier Protein (ACP) [5] [6].2. Peptide Core Assembly: The lipid chain is transferred to MchB, which incorporates glycine (via adenylation (A) domain) and attaches it to the peptidyl carrier protein (PCP). Condensation (C) domains then link glycine to L-proline activated by MchC. Subsequent modules add N-methyl-L-glutamine, D-leucine, and L-ornithine [5].3. Cyclization and Release: The terminal thioesterase (TE) domain of MchC catalyzes cyclization via an ester bond between the C-terminal ornithine carboxyl and the lipid tail’s β-hydroxyl group, releasing the macrocyclic depsipeptide [5] [6].

Table 2: Substrate Specificity of NRPS Domains in Myxochromide S3 Assembly

Module (Protein)A-Domain SpecificityModificationsFunction
1 (MchB)GlycineNoneChain initiation
2 (MchB)L-ProlineEpimerization (E)L- to D-amino acid
3 (MchC)L-GlutamineN-Methylation (MT)Methylated amide nitrogen
4 (MchC)L-LeucineEpimerization (E)L- to D-amino acid
5 (MchC)L-OrnithineNoneCyclization point

Evolutionary Diversification of Iterative Type I PKS in Lipid Tail Synthesis

The mchA PKS exhibits extraordinary substrate plasticity. Unlike canonical modular PKSs (where each module acts once), MchA iteratively processes malonyl-CoA through 4–6 catalytic cycles, generating lipid tails of C14–C18 lengths with variable unsaturation patterns [5] [6]. Domain inactivation experiments confirm:

  • The KR domain’s promiscuity allows incomplete reduction, generating β-carbonyl or hydroxyl variants.
  • DH/ER domain skipping yields saturated, monoene, or diene chains [5].Phylogenetic analyses position the A-type mch cluster as ancestral to S-type. Divergence arose primarily through mutations in mchC and optimization of MchA’s iterative logic, enabling lipid diversity without additional genetic burden [5] [6].

Domain Skipping Mechanisms in Nonribosomal Peptide Assembly

Myxochromide S3 showcases "domain skipping," where NRPS modules bypass catalytic steps without disrupting chain elongation:

  • The MchC MT domain methylates glutamine’s amide nitrogen after peptide bond formation but before aminoacyl transfer—a temporal dissociation rare in NRPS enzymology [5].
  • The terminal TE domain remains inactive until full peptide assembly, avoiding premature hydrolysis [5].Combinatorial biosynthesis exploited this plasticity: Swapping mchC between S- and A-type clusters generated hybrid lipopeptides with novel amino acid sequences (e.g., S3 core + A-type D-phenylalanine) [5]. Such domain skipping and module recombination underscore the megasynthetase’s inherent flexibility.

Comparative Analysis of Myxochromide S-Type vs. A/B/C/D-Type BGCs

Five myxochromide structural classes (A, B, C, D, S) arise from divergent evolution of the ancestral A-type BGC:

  • S-Type Minimalism: mchS clusters lack auxiliary mchE and mchF genes (present in A-type). MchC contains only 5 modules (vs. 6–8 in A/B/C-types), yielding a pentapeptide core [5].
  • A-Type Complexity: Ancestral A-type clusters encode MchC with 8 modules, incorporating non-proteogenic D-phenylalanine, D-leucine, and L-homotyrosine. Gene deletion studies confirmed that removing modules 6–8 converted A-type into functional S-type synthetases [5].
  • Regulatory Differences: S-type clusters lack cis-acting regulatory elements, making them more amenable to heterologous expression than A-type variants requiring host-specific chaperones [5] [6].

Table 3: Structural and Genetic Differences Between Myxochromide Types

FeatureS-TypeA-Type
Peptide core sizePentapeptideOctapeptide
Signature residuesN-Me-Gln, D-LeuD-Phe, D-Leu, L-homotyrosine
mchC modules58
Auxiliary genesmchD onlymchD, mchE, mchF
BGC size (avg.)~30 kb~45 kb
Heterologous yieldHigh (600 mg/L)Low (<10 mg/L)

Properties

Product Name

Myxochromide S3

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide

Molecular Formula

C40H56N6O8

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C40H56N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(48)46(7)35-30(6)54-40(53)31(24-25-33(41)47)44-37(50)29(5)42-36(49)28(4)43-38(51)32(26-27(2)3)45-39(35)52/h8-23,27-32,35H,24-26H2,1-7H3,(H2,41,47)(H,42,49)(H,43,51)(H,44,50)(H,45,52)/b9-8+,11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/t28-,29-,30+,31-,32-,35-/m0/s1

InChI Key

OPTHDMYHZAOJMC-GHQGPCFMSA-N

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C

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